Palytoxin

Toxicology In Vivo Pharmacology Marine Biotoxins

Palytoxin (PLTX or PTX) is a structurally complex marine polyether toxin originally isolated from Palythoa soft corals, with a molecular formula of C129H221N3O53 and a molecular weight of approximately 2662–2680 g/mol. It acts by binding with extremely high affinity to the Na⁺/K⁺-ATPase pump, converting it into a non-selective cation channel that leads to rapid cellular depolarization and secondary Ca²⁺ influx.

Molecular Formula C129H223N3O54
Molecular Weight 2680.1 g/mol
CAS No. 11077-03-5
Cat. No. B080417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalytoxin
CAS11077-03-5
SynonymsPalytoxin from Palythoa caribaeorum;  
Molecular FormulaC129H223N3O54
Molecular Weight2680.1 g/mol
Structural Identifiers
SMILESCC1CC2(C(OC(C1)(O2)CCCCCCCC(CC3C(C(C(C(O3)(CC(C(C)C=CC(CCC(C(C4CC(C(C(O4)CC(C(CC5C(C(C(C(O5)CC(C=CC=CCC(C(C(CC=CC(=C)CCC(C(C(C(C)CC6C(C(C(C(O6)C=CC(C(CC7CC8CC(O7)C(O8)CCC9C(CC(O9)CN)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)CC(C)CCCCCC(C(C(C(C(C1C(C(C(C(O1)CC(C(C(=CC(CC(C)C(C(=O)NC=CC(=O)NCCCO)O)O)C)O)O)O)O)O)O)O)O)O)O)C
InChIInChI=1S/C129H223N3O54/c1-62(29-33-81(143)108(158)103(153)68(7)47-93-111(161)117(167)110(160)91(180-93)36-35-76(138)82(144)51-73-50-74-53-92(178-73)90(177-74)38-37-89-85(147)52-75(61-130)179-89)23-20-28-78(140)105(155)77(139)26-18-13-16-25-70(135)48-94-112(162)118(168)113(163)97(181-94)55-84(146)83(145)54-95-107(157)87(149)57-96(182-95)106(156)80(142)34-32-69(134)31-30-65(4)88(150)60-129(176)125(174)123(173)115(165)99(184-129)49-71(136)24-15-10-9-11-19-40-128-59-64(3)58-127(8,186-128)100(185-128)44-63(2)22-14-12-17-27-79(141)109(159)116(166)120(170)122(172)124-121(171)119(169)114(164)98(183-124)56-86(148)102(152)66(5)45-72(137)46-67(6)104(154)126(175)132-42-39-101(151)131-41-21-43-133/h13,16,18,20,23,25,30-31,35-36,39,42,45,63-65,67-100,102-125,133-150,152-174,176H,1,9-12,14-15,17,19,21-22,24,26-29,32-34,37-38,40-41,43-44,46-61,130H2,2-8H3,(H,131,151)(H,132,175)/b18-13+,23-20-,25-16-,31-30+,36-35-,42-39+,66-45+/t63-,64-,65-,67+,68+,69+,70+,71-,72-,73-,74+,75-,76+,77+,78+,79+,80+,81-,82+,83+,84+,85+,86-,87+,88-,89+,90+,91+,92-,93+,94-,95+,96-,97+,98+,99+,100+,102+,103+,104-,105-,106+,107-,108+,109-,110+,111-,112-,113+,114-,115-,116-,117-,118+,119+,120+,121-,122-,123+,124-,125+,127+,128-,129-/m0/s1
InChIKeyCWODDUGJZSCNGB-HQNRRURTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityWater soluble substance

Palytoxin (CAS 11077-03-5): A Quantitative Guide to the Marine Polyether Toxin for Na⁺/K⁺-ATPase Research and Toxin Procurement


Palytoxin (PLTX or PTX) is a structurally complex marine polyether toxin originally isolated from Palythoa soft corals, with a molecular formula of C129H221N3O53 and a molecular weight of approximately 2662–2680 g/mol . It acts by binding with extremely high affinity to the Na⁺/K⁺-ATPase pump, converting it into a non-selective cation channel that leads to rapid cellular depolarization and secondary Ca²⁺ influx [1][2]. PLTX is considered the second most toxic non-protein natural product known, exhibiting intraperitoneal LD₅₀ values in mice as low as 15–50 ng/kg [3]. Its unique mechanism and unparalleled potency necessitate rigorous comparative evaluation against structurally related analogs such as ostreocin-D and ovatoxin-a, as well as the non-analogous but more acutely toxic maitotoxin, to ensure scientifically valid experimental design and procurement decisions.

Palytoxin (CAS 11077-03-5) Procurement Risk: Why Analogs Like Ostreocin-D and Ovatoxin-a Cannot Be Substituted Without Quantitative Validation


Despite sharing the same Na⁺/K⁺-ATPase receptor mechanism, structural variations among palytoxin analogs result in profound quantitative differences in binding affinity, cytotoxic potency, and in vivo toxicity that preclude simple substitution [1]. Even minor modifications to the palytoxin scaffold, such as hydroxylation state changes at C44 or truncations, lead to reductions in biological activity of up to 100-fold or more [2][3]. This necessitates direct, compound-specific validation for any application where absolute potency or reproducible activation of the Na⁺/K⁺-ATPase is critical. The following evidence provides the quantitative framework for differentiating palytoxin from its closest in-class alternatives and the non-analogous comparator maitotoxin.

Palytoxin (CAS 11077-03-5) Quantitative Evidence Guide: Head-to-Head Potency, Binding, and Cytotoxicity Comparisons for Informed Procurement


In Vivo Acute Toxicity: Palytoxin vs. Maitotoxin - LD₅₀ Comparison in Mice

Palytoxin (PLTX) is frequently compared to maitotoxin (MTX) as the two most toxic non-protein natural products. A quantitative comparison of intraperitoneal LD₅₀ values in mice reveals that MTX is approximately 1.6 to 2.5 times more acutely toxic than PLTX, establishing a clear potency hierarchy [1][2]. While this is a class-level inference regarding absolute toxicity, it provides a crucial quantitative benchmark for risk assessment and experimental design, highlighting that while PLTX is the more potent tool for Na⁺/K⁺-ATPase research due to its defined mechanism, MTX presents a greater acute hazard.

Toxicology In Vivo Pharmacology Marine Biotoxins

Receptor Binding Affinity: Palytoxin vs. Ovatoxin-a - Kd Values for Na⁺/K⁺-ATPase

A direct head-to-head comparison using saturation binding experiments on intact HaCaT cells demonstrates that palytoxin (PLTX) exhibits a 44-fold higher binding affinity for the Na⁺/K⁺-ATPase receptor compared to its analog ovatoxin-a (OVTX-a) [1]. This substantial difference in Kd value is a primary driver of the observed differential potency and underscores that even closely related structural analogs cannot be considered functionally equivalent.

Receptor Pharmacology Binding Assay Marine Toxins

In Vitro Cytotoxicity: Palytoxin vs. Ovatoxin-a - EC₅₀ Comparison in HaCaT Keratinocytes

In a direct head-to-head MTT assay measuring reduction of HaCaT cell viability, palytoxin (PLTX) was found to be 61-fold more potent than its analog ovatoxin-a (OVTX-a) [1]. This quantitative difference in cytotoxic EC₅₀ directly translates to the functional outcome of the differential binding affinity, providing a clear and measurable benchmark for functional activity. This large potency gap confirms that OVTX-a cannot serve as a functional replacement for PLTX in cell-based studies.

Cytotoxicity Cell Viability Drug Discovery

In Vivo Lung Toxicity: Palytoxin vs. Ostreocin-D - Lethal Dose Comparison via Intratracheal Administration

A direct head-to-head toxicological study in mice comparing intratracheal (IT) administration revealed that palytoxin (PLT) is 5.5-fold more lethal than its analog ostreocin-D (OSD) via this route [1]. The study identified the lung as the most sensitive organ to these toxins, with both causing fatal alveolar destruction and hemorrhage. The significant quantitative difference in lethal dose further confirms that palytoxin analogs cannot be used interchangeably for in vivo studies, especially those involving respiratory exposure models.

Inhalation Toxicology In Vivo Pharmacology Marine Toxins

Competitive Binding and Functional Activity: Palytoxin vs. Synthetic Analogues - Orders of Magnitude Difference in Potency

Structure-function studies using synthetic palytoxin analogues modified at one or both ends of the molecule demonstrate that any departure from the native PLTX structure results in a substantial decrease in biological activity. Compared to PLTX, these analogues were found to be two to three orders of magnitude (100- to 1000-fold) less potent in competing with ouabain for the Na⁺/K⁺-ATPase binding site and in inducing cation flux across red blood cell membranes [1]. This class-level inference highlights the extreme sensitivity of PLTX's activity to its precise molecular architecture and reinforces that non-native analogues are poor surrogates for functional studies.

Structure-Activity Relationship Receptor Binding Ion Transport

Palytoxin (CAS 11077-03-5) Optimal Use Cases: Translating Quantitative Differentiation into High-Value Scientific and Industrial Applications


Calibrating and Validating High-Sensitivity Na⁺/K⁺-ATPase Binding Assays

Given its 44-fold higher binding affinity (Kd = 27 pM) compared to ovatoxin-a (Kd = 1200 pM), palytoxin is the definitive ligand for establishing and validating high-sensitivity assays for the Na⁺/K⁺-ATPase receptor [1]. Its extreme affinity allows for detection of low-abundance receptor populations and precise determination of competitive binding kinetics with novel inhibitors. Using a lower-affinity analog like OVTX-a would significantly reduce assay sensitivity and dynamic range, potentially masking subtle pharmacological effects.

Inducing Robust and Reproducible Cytotoxicity in Cell-Based Models for Na⁺/K⁺-ATPase-Dependent Cell Death Research

For studies investigating Na⁺/K⁺-ATPase-mediated cell death pathways, palytoxin's 61-fold greater cytotoxic potency (EC₅₀ = 18 pM) over ovatoxin-a (EC₅₀ = 1100 pM) ensures a robust and reproducible cytotoxic response at low, receptor-specific concentrations [1]. This minimizes the risk of off-target effects associated with higher doses of less potent analogs, providing a cleaner experimental system for dissecting downstream signaling events and validating potential therapeutic interventions targeting this pathway.

Investigating Acute Pulmonary Toxicity and Inhalation Hazards of Marine Biotoxins

The intratracheal toxicity data demonstrating a 5.5-fold higher lethality for palytoxin (2 µg/kg) over ostreocin-D (11 µg/kg) establishes PLTX as the benchmark compound for in vivo models of inhalation toxicology [2]. Researchers developing countermeasures for marine toxin aerosol exposure or studying the pathophysiology of toxin-induced acute lung injury should prioritize palytoxin to accurately model the most severe and clinically relevant respiratory threat posed by this class of compounds.

Standardizing Marine Toxin Monitoring Programs with Definitive Reference Material

In the context of food safety and environmental monitoring, where shellfish contamination thresholds are set at 30 μg palytoxin equivalent/kg as recommended by EFSA, accurate quantification is paramount [3]. Palytoxin, as the most potent and well-characterized member of its class, serves as the essential reference standard for LC-MS/MS method development and validation [4]. Its use ensures the highest level of accuracy and inter-laboratory comparability when quantifying total palytoxin-group toxins in seafood samples, directly supporting regulatory compliance and public health protection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Palytoxin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.